molecular formula C19H17ClN2O2 B5208052 3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-4-isoxazolecarboxamide

Cat. No.: B5208052
M. Wt: 340.8 g/mol
InChI Key: CINTUKOCOXPCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-4-isoxazolecarboxamide is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chlorophenyl group, a methyl group, and a phenylethyl group attached to an isoxazole ring, making it a molecule of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-4-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 2-chlorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via an amide bond formation. This typically involves the reaction of the isoxazolecarboxylic acid with 1-phenylethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactions and automated processes to ensure high yield and purity. The use of robust catalysts and efficient purification techniques such as crystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the isoxazole ring or the chlorophenyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium amide (NaNH₂) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-4-isoxazolecarboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a subject of interest for pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor for agrochemicals. Its stability and reactivity make it suitable for various applications in material science and agriculture.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target involved. For example, if the compound inhibits an enzyme involved in inflammation, it could reduce inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide: Lacks the phenylethyl group, which may affect its biological activity.

    3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)-4-isoxazolecarboxamide: Similar structure but with a different substitution pattern on the phenylethyl group.

    3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-4-isoxazolecarboxylate: An ester derivative, which may have different pharmacokinetic properties.

Uniqueness

The presence of the phenylethyl group in 3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-4-isoxazolecarboxamide distinguishes it from other similar compounds. This group can enhance the compound’s ability to interact with specific biological targets, potentially increasing its potency and selectivity. Additionally, the combination of the chlorophenyl and isoxazole moieties contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12(14-8-4-3-5-9-14)21-19(23)17-13(2)24-22-18(17)15-10-6-7-11-16(15)20/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINTUKOCOXPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.